molecular formula C9H14Cl2N2 B1395333 1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride CAS No. 1311316-30-9

1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride

Cat. No.: B1395333
CAS No.: 1311316-30-9
M. Wt: 221.12 g/mol
InChI Key: GSGFJLKTEYCPSR-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride is a chemical compound with the molecular formula C9H12N2.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyridine-4-carboxaldehyde and but-3-en-1-amine, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps such as recrystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride can be compared with other pyridine derivatives such as:

  • 1-(Pyridin-3-yl)but-3-en-1-amine dihydrochloride
  • 1-(Pyridin-2-yl)but-3-en-1-amine dihydrochloride

These compounds share similar structural features but differ in the position of the pyridine ring, which can influence their chemical reactivity and biological activity. The unique positioning of the pyridine ring in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

1-pyridin-4-ylbut-3-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-3-9(10)8-4-6-11-7-5-8;;/h2,4-7,9H,1,3,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGFJLKTEYCPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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